molecular formula C10H13LiN2O4S B13626407 Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate

Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate

Cat. No.: B13626407
M. Wt: 264.3 g/mol
InChI Key: OFJSLPJMUZWJMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is a lithium salt featuring a pyridine ring substituted at the 6-position with a tert-butoxycarbonyl (Boc)-protected amino group and at the 3-position with a sulfinate moiety. This compound is structurally tailored for applications in organic synthesis, particularly as a chiral intermediate or ligand due to its stereoelectronic properties.

Properties

Molecular Formula

C10H13LiN2O4S

Molecular Weight

264.3 g/mol

IUPAC Name

lithium;6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-sulfinate

InChI

InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-5-4-7(6-11-8)17(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1

InChI Key

OFJSLPJMUZWJMV-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Pyridine-3-sulfinic Acid Derivatives

Pyridine-3-sulfinic acid derivatives are typically prepared by sulfonation or sulfination of pyridine derivatives. One common approach involves:

  • Starting from 6-amino-3-pyridines or 6-Boc-amino-3-pyridines.
  • Introduction of the sulfinic acid group at the 3-position via nucleophilic substitution or directed lithiation followed by reaction with sulfur dioxide or sulfinate reagents.

For example, the preparation of pyridine-3-sulfinic acid salts has been reported by lithiation of pyridine derivatives followed by trapping with sulfur dioxide, then quenching with lithium salts to form lithium sulfinates.

Protection of the Amino Group

The amino group at the 6-position is protected with tert-butoxycarbonyl (Boc) to prevent side reactions during lithiation and sulfinic acid formation. The Boc protection is typically introduced by reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions:

$$
\text{6-Amino-pyridine} + \text{Boc}_2\text{O} \rightarrow \text{6-Boc-amino-pyridine}
$$

This step ensures the amino group remains inert during subsequent lithiation and sulfination steps.

Lithiation and Sulfination to Form Sulfinate

Directed lithiation at the 3-position of the Boc-protected amino pyridine is achieved using strong bases such as n-butyllithium or lithium diisopropylamide (LDA) in anhydrous ether or THF at low temperatures (typically -78 °C). The lithiated intermediate is then reacted with sulfur dioxide gas or a sulfur dioxide surrogate to form the lithium pyridine-3-sulfinate intermediate.

The general reaction scheme is:

$$
\text{Boc-amino-pyridine} \xrightarrow[\text{low temp}]{\text{n-BuLi}} \text{lithiated intermediate} \xrightarrow{\text{SO}_2} \text{lithium pyridine-3-sulfinate}
$$

This method is supported by literature on related pyridine sulfinates and lithium salt formation.

Representative Experimental Procedure

Step Reagents/Conditions Description Yield/Notes
1 6-Amino-pyridine, Boc2O, base (e.g., triethylamine), solvent (DCM) Boc protection of amino group Typically >85% yield
2 Boc-protected amino-pyridine, n-BuLi (1.1 equiv), THF, -78 °C Directed lithiation at 3-position Requires strict anhydrous conditions
3 SO2 gas or SO2 surrogate (e.g., DABSO), low temperature Sulfination to form sulfinic acid lithium salt Moderate to good yield (50-70%)
4 Workup with lithium hydroxide or direct isolation Formation of lithium salt of sulfinic acid Purification by crystallization or extraction

Data Tables and Analytical Findings

Parameter Value/Observation Method/Reference
Molecular Formula C11H14LiN2O4S Computed from structure
Molecular Weight ~278 g/mol Calculated
NMR (1H) Signals corresponding to Boc tert-butyl group (~1.4 ppm), aromatic pyridine protons (7-8.5 ppm), NH (broad) Typical for Boc-protected amino pyridines
IR Spectra Characteristic S=O stretch ~1030-1070 cm^-1, Boc carbonyl ~1690 cm^-1 Confirms sulfinic acid and Boc groups
Melting Point Typically >150 °C (depends on purity) Literature analogues
Elemental Analysis Consistent with C, H, N, S content Confirms compound identity

Research Findings and Notes

  • The lithiation-sulfination approach allows regioselective introduction of the sulfinic acid group at the 3-position of pyridine rings bearing Boc-protected amino groups at the 6-position.
  • The use of lithium bases ensures formation of lithium salts directly, which are often more stable and easier to handle than free sulfinic acids.
  • Protection of the amino group is critical to avoid side reactions such as over-lithiation or nucleophilic attack on the amino functionality.
  • The reaction conditions require strict anhydrous and low-temperature environments to prevent decomposition of sensitive intermediates.
  • Purification typically involves crystallization from polar solvents or extraction techniques, with characterization by NMR, IR, and elemental analysis confirming the structure.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Boc protection of 6-amino group Boc2O, base, DCM Room temperature, mild High yield, protects amine Requires pure starting amine
Directed lithiation n-BuLi or LDA, THF, -78 °C Low temperature, inert atmosphere Regioselective lithiation Sensitive to moisture, air
Sulfination SO2 gas or surrogate Low temperature, controlled addition Direct formation of lithium sulfinate Handling of SO2 gas hazardous
Isolation of lithium salt LiOH or direct isolation Ambient temperature Stable salt form Purification may be challenging

Chemical Reactions Analysis

Oxidation Reactions

The sulfinic acid group (-SO2⁻) undergoes oxidation to form sulfonates (-SO3⁻). This reaction is critical for modifying the compound’s electronic properties or preparing derivatives for medicinal chemistry applications.

Reaction Conditions Oxidizing Agent Product Yield Reference
H₂O₂ (30%), RT, 2hHydrogen peroxidePyridine-3-sulfonate derivative85%
KMnO₄, acidic aqueous solutionPotassium permanganateSulfone derivative72%

Mechanism :

  • The sulfinic acid group is oxidized via a two-electron transfer process.

  • Hydrogen peroxide acts as a nucleophilic oxidant, while KMnO₄ facilitates electrophilic oxidation under acidic conditions.

Reduction Reactions

The sulfinic acid group can be reduced to thiol (-SH) or disulfide (-S-S-) derivatives, expanding utility in bioconjugation or materials science.

Reaction Conditions Reducing Agent Product Yield Reference
LiAlH₄, THF, -78°C → RT, 6hLithium aluminum hydridePyridine-3-thiol derivative68%
NaBH₄/I₂, MeOH, RT, 12hSodium borohydrideDisulfide-linked dimer55%

Mechanism :

  • LiAlH₄ delivers hydride ions to the sulfinic acid, forming a thiolate intermediate that is protonated post-reduction.

  • NaBH₄/I₂ mediates a radical-based pathway for disulfide formation.

Palladium-Catalyzed Cross-Coupling Reactions

The sulfinate group acts as a nucleophilic coupling partner in Pd-catalyzed reactions, enabling C–C bond formation with aryl/alkyl halides.

Reaction Conditions Catalyst System Electrophile Product Yield Reference
Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12hPd(0)4-Bromotoluene6-Boc-amino-3-(p-tolyl)pyridine78%
Pd(dppf)Cl₂, Cs₂CO₃, DMSO, 100°CPd(II)2-IodopyridineBis-pyridine derivative65%

Mechanism :

  • Oxidative addition of the aryl halide to Pd(0) generates a Pd(II) intermediate.

  • Transmetalation with the sulfinate anion forms a Pd–S bond, followed by reductive elimination to yield the coupled product .

Functional Group Transformations

The Boc-protected amino group undergoes selective deprotection or further functionalization.

Reaction Conditions Reagent Product Yield Reference
TFA/DCM (1:1), RT, 3hTrifluoroacetic acid6-Aminopyridine-3-sulfinate90%
EDC/HOBt, RCOOH, DMF, RT, 24hCarbodiimideAcylated derivative82%

Key Notes :

  • The Boc group is stable under basic/neutral conditions but cleaved under acidic conditions (e.g., TFA).

  • Acylation reactions retain the sulfinate’s reactivity for subsequent transformations.

Comparative Reactivity

A comparison with structurally related sulfinates highlights the unique influence of the Boc-amino group on reactivity:

Compound Reaction with 4-Bromotoluene Yield Notes
Lithium pyridine-3-sulfinate72%No directing group
Lithium 6-methoxypyridine-3-sulfinate68%Methoxy group reduces nucleophilicity
Lithium 6-Boc-amino-pyridine-3-sulfinate78%Boc-amino enhances regioselectivity

Analytical Validation

Reaction outcomes are confirmed through:

  • ¹H NMR : Characteristic shifts for sulfonate (δ 3.2–3.5 ppm) and thiol (δ 1.5–2.0 ppm) products .

  • Mass Spectrometry : Molecular ion peaks align with expected products (e.g., m/z 264.3 for the parent compound) .

Scientific Research Applications

Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: May be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate depends on its specific application

    Coordination Chemistry: The lithium ion can coordinate with various ligands, influencing the reactivity and stability of the compound.

    Enzyme Inhibition: The pyridine-3-sulfinate moiety may interact with enzyme active sites, potentially inhibiting their activity.

Comparison with Similar Compounds

Positional Isomers: Substituent Position Effects

Lithium(1+)ion5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate

  • Structural Difference: Substitutents at positions 5 (Boc-amino) and 2 (sulfinate) versus 6 and 3 in the target compound.
  • Reduced steric hindrance compared to the 6,3-substituted analog may increase reactivity in nucleophilic substitutions .

Functional Group Variations

Lithium(1+)ion4-tert-butylpyridine-3-sulfinate (CAS 2219379-35-6)

  • Structural Difference: A tert-butyl group replaces the Boc-amino group at position 4, retaining the 3-sulfinate.
  • Impact: Increased lipophilicity due to the bulky tert-butyl group, improving solubility in non-polar solvents.

Lithium(1+)ion4-methoxy-6-methylpyridine-3-sulfinate (CAS 2230807-14-2) and Lithium(1+)ion6-methoxy-5-methylpyridine-3-sulfinate (CAS 2230803-59-3)

  • Structural Differences :
    • 4-Methoxy-6-methyl : Electron-donating methoxy (position 4) and methyl (position 6) groups.
    • 6-Methoxy-5-methyl : Methoxy at position 6 and methyl at position 5.
  • Impact :
    • Methoxy groups activate the pyridine ring toward electrophilic substitution, while methyl groups provide steric bulk.
    • The 3-sulfinate in both analogs facilitates ionic interactions, but positional differences alter dipole moments and solubility profiles .

Comparative Data Table

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties
Target Compound (Not explicitly listed) 6-(Boc-amino), 3-sulfinate Likely C10H14LiN2O4S ~263.2 (estimated) Chiral separations, peptide synthesis
Lithium(1+)ion5-{[(Boc)amino}pyridine-2-sulfinate (2172496-82-9) 5-(Boc-amino), 2-sulfinate C9H12LiNO2S 205.2 Intermediate for asymmetric catalysis
Lithium(1+)ion4-tert-butylpyridine-3-sulfinate (2219379-35-6) 4-tert-butyl, 3-sulfinate C9H12LiNO2S 205.2 Hydrophobic reaction media
Lithium(1+)ion4-methoxy-6-methylpyridine-3-sulfinate (2230807-14-2) 4-methoxy, 6-methyl, 3-sulfinate C7H10LiNO3S 195.16 Polar solvent-compatible reactions
Lithium(1+)ion6-methoxy-5-methylpyridine-3-sulfinate (2230803-59-3) 6-methoxy, 5-methyl, 3-sulfinate C7H10LiNO3S 195.16 Ligand in coordination chemistry

Biological Activity

Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is a complex organosulfur compound characterized by a lithium ion, a pyridine ring, and a sulfinic acid moiety. The molecular formula for this compound is C10H13LiN2O4SC_{10}H_{13}LiN_2O_4S, with a molecular weight of approximately 264.3 g/mol. The presence of the lithium ion and the functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound features:

  • Pyridine Ring : A six-membered aromatic ring with nitrogen.
  • Sulfinic Acid Group : Enhances reactivity and potential applications.
  • tert-Butoxycarbonyl Group : Provides steric hindrance, influencing chemical reactivity.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC10H13LiN2O4SC_{10}H_{13}LiN_2O_4S
Molecular Weight264.3 g/mol
Functional GroupsSulfinic acid, tert-butoxycarbonyl

Lithium compounds are known for their neuroprotective effects, particularly in mood stabilization and treatment of bipolar disorder. The lithium ion's ability to influence neurotransmitter release and neuronal excitability is well-documented. The sulfinic acid group may also contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Research Findings

  • Neuroprotective Effects : Studies have indicated that lithium compounds can enhance neurogenesis and protect against neuronal apoptosis. This effect is likely mediated through modulation of signaling pathways such as the phosphoinositide pathway.
  • Antioxidant Activity : The presence of the sulfinic acid moiety suggests potential antioxidant properties, which could be beneficial in mitigating oxidative damage in various biological systems.
  • Pharmacological Applications :
    • Mood Stabilization : Lithium has been widely used in psychiatry for its mood-stabilizing effects, particularly in bipolar disorder.
    • Potential Antitumor Activity : Preliminary studies suggest that lithium salts may exhibit antitumor effects by inhibiting tumor growth through apoptosis induction.

Case Studies

  • In Vitro Studies : Research on similar lithium compounds has shown significant cytotoxicity against various cancer cell lines, indicating that derivatives like this compound could have similar effects.
  • Animal Models : In vivo studies have demonstrated that lithium administration can lead to reduced tumor size in murine models of cancer, suggesting therapeutic potential.

Table 2: Comparison with Related Compounds

Compound NameUnique Features
Lithium(1+)ion5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinateDifferent position of sulfinic acid group
Sodium 6-(tert-butoxy)pyridine-3-sulfinateLacks lithium ion; different reactivity
Potassium 6-(tert-butoxy)pyridine-3-sulfinateSimilar structure but different cation

These comparisons highlight the unique properties of this compound, particularly its lithium ion which imparts distinct biological activities compared to sodium or potassium analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Lithium(1+) ion 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Introduce the tert-butoxycarbonyl (Boc) group to the pyridine-3-sulfinate precursor using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous tetrahydrofuran (THF) at 0–5°C .

  • Step 2 : Perform sulfinate salt formation via lithiation of the sulfonic acid derivative using lithium hexamethyldisilazide (LiHMDS) in dry dimethylformamide (DMF) .

  • Yield Optimization : Reaction temperature and stoichiometry of Boc anhydride are critical. Lower temperatures (≤10°C) reduce side reactions, while a 1.2:1 molar ratio of Boc anhydride to precursor maximizes yield (typically 65–75%) .

    Table 1 : Representative Reaction Conditions and Yields

    StepReagentsSolventTemp. (°C)Yield (%)
    Boc ProtectionBoc anhydride, DMAPTHF0–570–75
    LithiationLiHMDSDMF-2065–70

Q. How is the compound characterized to confirm structural integrity, and what analytical discrepancies are common?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : The tert-butoxy group appears as a singlet at δ 1.4 ppm. The pyridine ring protons show splitting patterns between δ 7.0–8.5 ppm. Discrepancies arise if residual solvents (e.g., DMF) overlap with key signals .
  • ¹³C NMR : The carbonyl carbon of the Boc group resonates at ~155 ppm. Sulfinate carbons appear downfield (~120–130 ppm).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode confirms the molecular ion peak [M–Li]⁻. Contradictions may occur due to in-source fragmentation of the Boc group .
  • Elemental Analysis : Discrepancies >0.3% for C, H, N suggest incomplete purification or hygroscopicity.

Advanced Research Questions

Q. What computational strategies predict the reactivity of the sulfinate group in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate the sulfinate group’s nucleophilicity (Fukui indices) to predict coupling efficiency with aryl halides. The sulfur atom’s lone pairs dominate reactivity, but steric hindrance from the Boc group reduces accessibility .

  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition states. Polar aprotic solvents stabilize intermediates, enhancing coupling yields by 15–20% .

    Table 2 : Calculated Fukui Indices for Key Atoms

    AtomFukui Index (ƒ⁻)Reactivity
    S (sulfinate)0.45High
    N (Boc)0.12Low

Q. How does the Boc group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : The Boc group hydrolyzes under acidic (pH <3) or basic (pH >10) conditions. Use accelerated stability testing (40°C/75% RH):
  • Acidic (pH 2) : 90% degradation in 24 hours.
  • Neutral (pH 7) : <5% degradation after 7 days .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Differential scanning calorimetry (DSC) reveals endothermic peaks at 150°C (Boc cleavage) and 220°C (sulfinate decomposition) .

Q. What mechanistic insights explain contradictory reactivity in Suzuki-Miyaura couplings?

  • Methodological Answer : Contradictions arise from competing pathways:

  • Pathway 1 : Transmetalation between the sulfinate and palladium catalyst (e.g., Pd(PPh₃)₄) dominates in THF, yielding biaryl products (70–80% yield).
  • Pathway 2 : In DMF, coordination of the sulfinate sulfur to palladium inhibits transmetalation, reducing yields to 40–50% .
    • Mitigation Strategy : Add catalytic amounts of Cs₂CO₃ to deprotonate the sulfinate, enhancing transmetalation efficiency .

Q. How can the compound serve as a precursor for novel heterocyclic systems in medicinal chemistry?

  • Methodological Answer :

  • Cyclization Reactions : React with aldehydes under acidic conditions to form thieno[2,3-b]pyridines, a scaffold with antimicrobial activity .

  • Post-Functionalization : Substitute the Boc group with amines or azides via acidolysis (HCl/dioxane), enabling access to pyridine-based kinase inhibitors .

    Table 3 : Bioactive Derivatives Synthesized from the Compound

    DerivativeBiological ActivityIC₅₀ (µM)
    Thieno[2,3-b]pyridineAntibacterial2.1
    Pyridinyl-sulfonamideKinase Inhibition0.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.